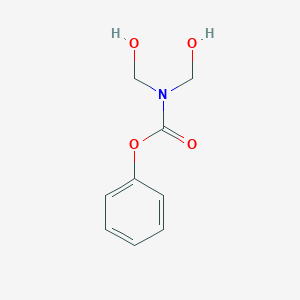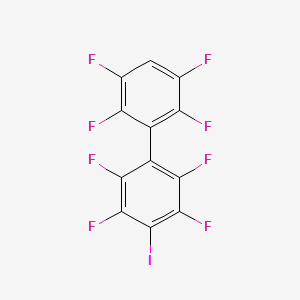
2,2',3,3',5,5',6,6'-Octafluoro-4-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is a fluorinated biphenyl compound characterized by the presence of eight fluorine atoms and one iodine atom attached to the biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl. One common method includes the reaction of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using advanced reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds or halogenating agents can be used to replace the iodine atom.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the iodine atom, making it less reactive in substitution reactions.
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluorobiphenyl: Contains ten fluorine atoms, offering different chemical properties and reactivity.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated biphenyl compound with unique properties.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octafluoro-4-iodo-1,1’-biphenyl is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
63107-98-2 |
|---|---|
Molekularformel |
C12HF8I |
Molekulargewicht |
424.03 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-iodo-6-(2,3,5,6-tetrafluorophenyl)benzene |
InChI |
InChI=1S/C12HF8I/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H |
InChI-Schlüssel |
QNKWFESXYHRZLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)I)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
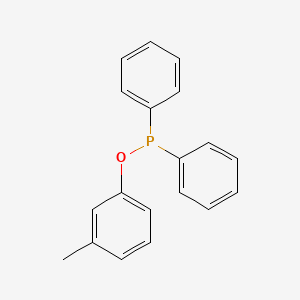
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
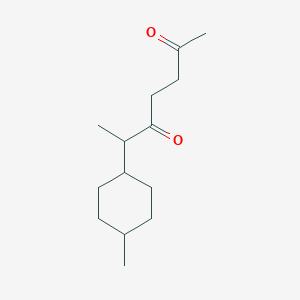
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
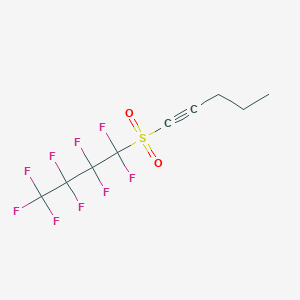
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

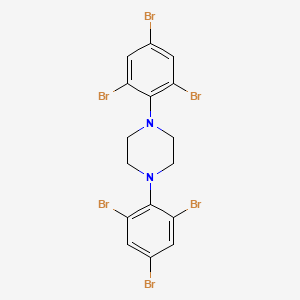
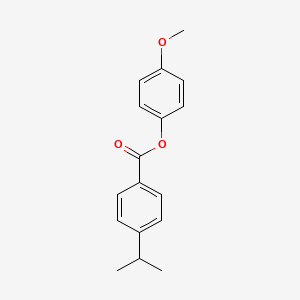
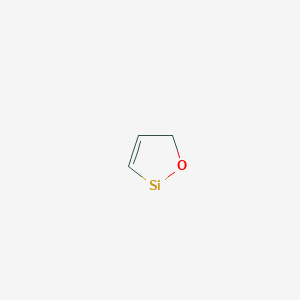
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
